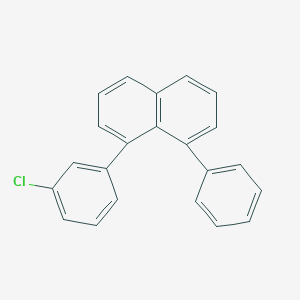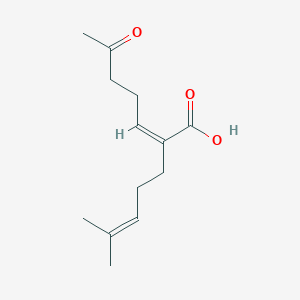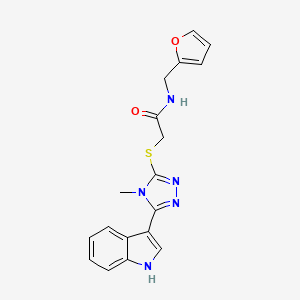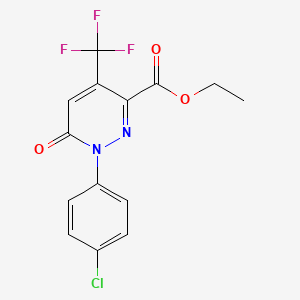
1-(3-Chlorophenyl)-8-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-8-phenylnaphthalene, also known as CPN, is a synthetic organic compound that has been used extensively in scientific research due to its unique properties. It is a white, crystalline solid with a melting point of 93-95 °C. CPN has been studied for its potential applications in a variety of fields, including drug development, organic synthesis, and biochemistry.
Scientific Research Applications
Rotational Isomers and Chemical Properties
Research has demonstrated the existence of stable cis and trans rotational isomers in compounds similar to 1-(3-Chlorophenyl)-8-phenylnaphthalene, highlighting the chemical behavior and properties of phenyl-naphthyl derivatives. Studies suggest a significant barrier to the 180° rotation about the phenyl-naphthy bonds, leading to stable configurational isomer pairs. This phenomenon is essential in understanding the compound's chemical properties and applications in material science and molecular engineering (Clough & Roberts, 1976).
Applications in Polymer and Material Science
In polymer and material science, derivatives of 1-(3-Chlorophenyl)-8-phenylnaphthalene have been explored for their potential applications. For instance, copolymers containing phthalide groups and thin films have been developed from related compounds, exhibiting high thermal stability and electrical insulating properties. Such materials are valuable for various applications, including electronics and coatings, due to their solubility in polar solvents and ability to form thin flexible films (Hamciuc et al., 2008).
Organic Electronics and Photovoltaics
The compound's derivatives have been investigated for optimizing the morphology of active layers in bulk heterojunction solar cells. Using high boiling-point solvents as co-additives, researchers have fine-tuned the donor and acceptor domains, significantly improving power conversion efficiency and fill factor. This highlights the compound's relevance in developing high-performance organic photovoltaic devices (Aïch et al., 2012).
Photoluminescence and Electroluminescence
Novel poly(para-phenyleneethynylene) copolymers incorporating units similar to 1-(3-Chlorophenyl)-8-phenylnaphthalene have shown efficient blue solid-state emission, which can be fine-tuned for specific applications. This property is particularly relevant for the development of electroluminescent devices and materials with tailored photophysical properties, useful in displays and lighting technologies (Pschirer et al., 2001).
Sensing and Detection Technologies
Compounds with structures related to 1-(3-Chlorophenyl)-8-phenylnaphthalene have been utilized in the synthesis of materials with aggregation-induced emission properties. These materials are promising for applications in sensing and detection technologies, including fluorescent chemosensors for explosives detection. Their high thermal stability and significant fluorescence quantum yields upon aggregation make them suitable for environmental monitoring and safety applications (Hu et al., 2012).
properties
IUPAC Name |
1-(3-chlorophenyl)-8-phenylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl/c23-19-12-4-11-18(15-19)21-14-6-10-17-9-5-13-20(22(17)21)16-7-2-1-3-8-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZZNMMXCAXVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-8-phenylnaphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664759.png)

![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)


![6-((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2664770.png)

![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]aniline](/img/structure/B2664773.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2664775.png)


